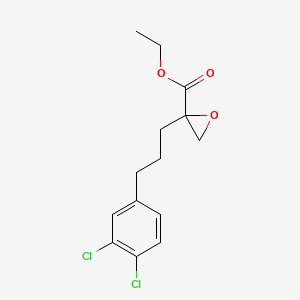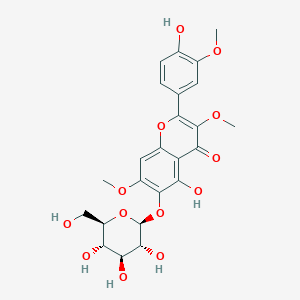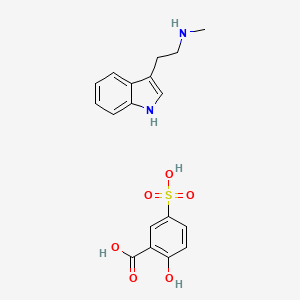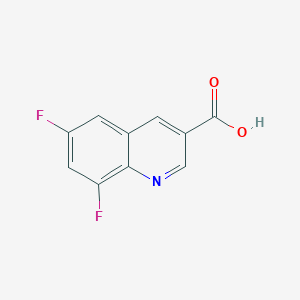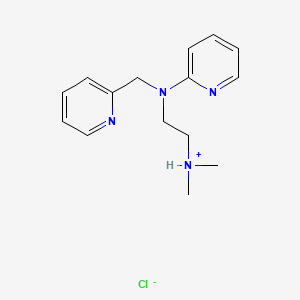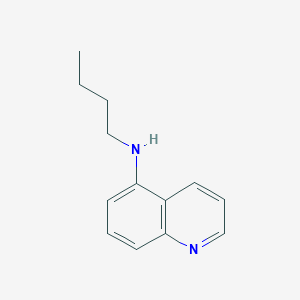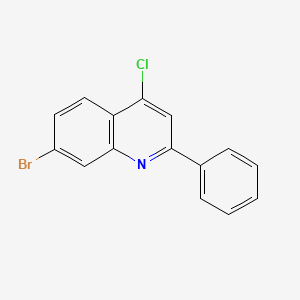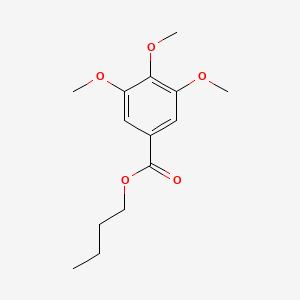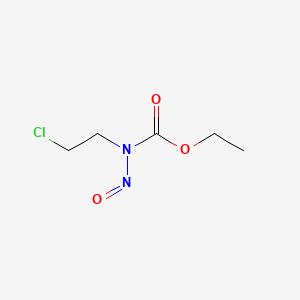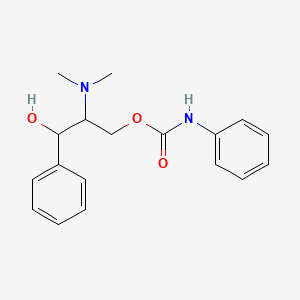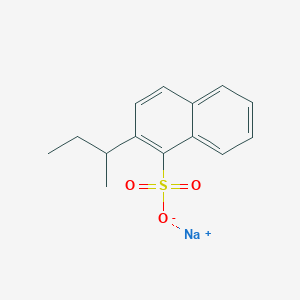
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is an organic compound with the molecular formula C14H16O3S.Na. It is a derivative of naphthalenesulfonic acid where the sulfonic acid group is substituted with a (1-methylpropyl) group and neutralized with a sodium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation with a (1-methylpropyl) group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a suitable alkylating agent under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then reacted with a (1-methylpropyl) group in the presence of a catalyst. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form.
化学反应分析
Types of Reactions
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, sulfonic acid derivatives, and substituted naphthalenes.
科学研究应用
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a surfactant in various biological experiments.
Industry: The compound is used in the manufacture of detergents, dispersants, and other industrial chemicals.
作用机制
The mechanism by which naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the (1-methylpropyl) group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt
- Naphthalenesulfonic acid, 1-methyl-, sodium salt
- Naphthionic acid
Uniqueness
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain industrial and research applications.
属性
CAS 编号 |
111330-30-4 |
|---|---|
分子式 |
C14H15NaO3S |
分子量 |
286.32 g/mol |
IUPAC 名称 |
sodium;2-butan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14(12)18(15,16)17;/h4-10H,3H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI 键 |
GAUOUWADCJHGBB-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
